N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide
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Overview
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a synthetic organic compound with potential applications in various fields of research and industry. This compound features a unique structure combining a furan ring, a pyridine ring, and a phenylbutanamide moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-3-yl-pyridine intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-3-boronic acid and a 6-bromo-3-pyridinecarboxaldehyde.
Reductive amination: The intermediate is then subjected to reductive amination with 2-phenylbutanal in the presence of a reducing agent such as sodium triacetoxyborohydride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The phenylbutanamide moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Brominated or nitrated phenylbutanamide derivatives.
Scientific Research Applications
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide
- N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide
Comparison:
- Structural Differences: While similar in having a furan-3-yl-pyridine core, these compounds differ in their substituents, such as the presence of a thiophene or furan ring instead of the phenylbutanamide moiety.
- Unique Properties: N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-18(16-6-4-3-5-7-16)20(23)22-13-15-8-9-19(21-12-15)17-10-11-24-14-17/h3-12,14,18H,2,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZQYGDRFSLTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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